

Vinyl Cyclohexene Dioxide: A Technical Material Safety Data Sheet for Researchers

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Compound of Interest

Compound Name: Vinyl cyclohexene dioxide

Cat. No.: B090899

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for 4-Vinylcyclohexene dioxide (VCD), a chemical intermediate used in the production of epoxy resins and as a research chemical to model ovarian toxicity.^{[1][2]} Due to its hazardous properties, a thorough understanding of its safety profile is critical for professionals in research and development.

Core Safety and Hazard Information

4-Vinylcyclohexene dioxide is classified as a toxic and combustible liquid that poses significant health risks.^{[3][4][5]} It is considered a potential occupational carcinogen and has demonstrated reproductive toxicity in animal studies.^{[6][7][8][9]} The substance is irritating to the eyes, skin, and respiratory tract, and absorption can occur through inhalation, skin contact, and ingestion.^{[5][10][11]}

GHS Hazard Classification

- Acute Toxicity: Category 3 (Inhalation), Category 4 (Oral)^[12]
- Carcinogenicity: Category 1B / Group 2B (Possibly carcinogenic to humans)^{[5][12]}
- Germ Cell Mutagenicity: Category 2^[12]
- Reproductive Toxicity: Category 1B^[12]

Quantitative Data Summary

The following tables summarize the key quantitative data for 4-Vinylcyclohexene dioxide, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	106-87-6	[3] [4] [7] [12]
Molecular Formula	C ₈ H ₁₂ O ₂	[3] [4] [13]
Molecular Weight	140.18 g/mol	[3] [4] [13]
Appearance	Colorless liquid	[3] [4]
Boiling Point	227 °C (441 °F)	[3] [4]
Melting Point	-55 °C (-67 °F)	[1] [7]
Density	1.09 g/cm ³ at 25 °C	[4]
Vapor Pressure	13 Pa (0.1 mmHg) at 20 °C	[3] [4]
Water Solubility	50 to 100 mg/mL at 22 °C	[1]
Flash Point	107.22 °C (225 °F) - Closed Cup	[8] [12]
Autoignition Temp.	393 °C (739.4 °F)	[5]

Table 2: Toxicological Data

Parameter	Value	Species	Source(s)
LD ₅₀ (Oral)	2800 mg/kg	Rat	[1] [5]
LD ₅₀ (Dermal)	60 mg/kg	Rabbit	[1]
LC ₅₀ (Inhalation)	800 ppm / 4 hours	Rat	[5]

Table 3: Occupational Exposure Limits

Organization	Limit	Notes	Source(s)
NIOSH REL	10 ppm (TWA)	Potential occupational carcinogen	[6]
ACGIH TLV	0.1 ppm (TWA)	Skin; A3 (Confirmed animal carcinogen with unknown relevance to humans)	[5][6][10]

Experimental Protocols

Detailed methodologies for assessing the toxicity of chemical substances are critical for understanding and interpreting the resulting data. The following sections outline the standardized protocols relevant to the key toxicological endpoints for 4-Vinylcyclohexene dioxide.

Dermal Carcinogenicity Bioassay

The U.S. National Toxicology Program (NTP) conducted a two-year dermal carcinogenicity study of 4-Vinylcyclohexene diepoxide (Technical Report 362).[14][15][16] The methodology is summarized below.

- Test Species: Fischer 344/N rats and B6C3F1 mice.[14][15]
- Administration: The chemical (97% pure) was administered in acetone via dermal application.[14]
- Dosage and Duration:
 - Rats: Groups of 60 males and 60 females received 0, 15, or 30 mg per animal, five days a week for 105 weeks.[15]
 - Mice: Groups of 60 males and 60 females received 0, 2.5, 5, or 10 mg per animal on the same schedule for 103 weeks.[5][15]
- Observations: Animals were observed twice daily for morbidity and mortality. Body weights were recorded weekly for the first 13 weeks and monthly thereafter. Complete necropsies

and microscopic examinations of major tissues and organs were performed on all animals.

- **Conclusions:** The study concluded there was clear evidence of carcinogenic activity based on the induction of squamous cell and basal cell neoplasms of the skin in male and female rats, and skin, ovarian, and lung tumors in female mice.[\[5\]](#)[\[9\]](#)

Acute Oral Toxicity (LD₅₀) - General Protocol (Based on OECD Guideline 401)

This protocol outlines the general procedure for determining the median lethal dose (LD₅₀) of a substance.[\[6\]](#)[\[11\]](#)[\[17\]](#)

- **Test Species:** A rodent species, typically rats from a commonly used laboratory strain. At least 5 animals per dose level, all of the same sex, are used.[\[6\]](#)
- **Administration:** The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[\[6\]](#)
- **Dosage:** Doses are chosen based on a preliminary range-finding test to span the expected LD₅₀ value.[\[6\]](#)
- **Observation Period:** Animals are observed for at least 14 days for signs of toxicity and mortality. The time of onset, duration, and disappearance of toxic signs are recorded.[\[6\]](#)
- **Endpoint:** The LD₅₀ is statistically derived from the dose that causes death in 50% of the test animals. All animals (those that die during the test and survivors at the end) undergo a gross necropsy.[\[6\]](#)

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Based on OECD Guideline 406)

The GPMT is an adjuvant-type test used to assess the potential of a substance to cause skin sensitization.[\[3\]](#)[\[7\]](#)[\[18\]](#)

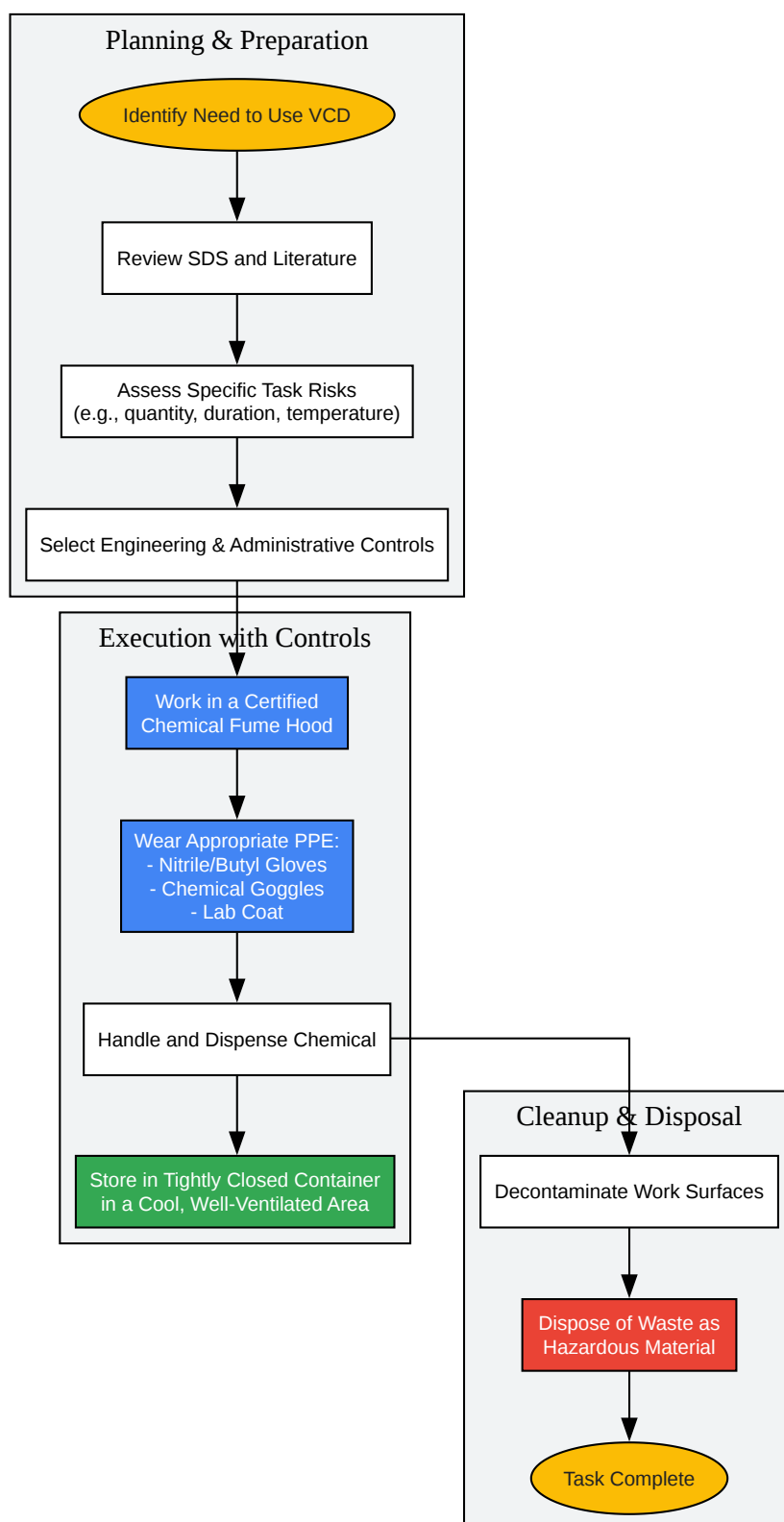
- **Test Species:** Young, healthy adult guinea pigs. A treatment group of at least 10 animals and a control group of at least 5 animals are used.[\[3\]](#)

- Induction Phase:
 - Intradermal Injections: Three pairs of intradermal injections are made in the shoulder region of the test animals: the test substance in an adjuvant (Freund's Complete Adjuvant - FCA), FCA alone, and the test substance alone. Control animals receive similar injections without the test substance.[\[18\]](#)
 - Topical Application: One week after the injections, the test substance is applied topically to the same site and covered with a patch for 48 hours.
- Challenge Phase: Two weeks after the induction, both test and control animals are challenged with a topical application of the test substance at a non-irritating concentration on a fresh, untreated area of skin.[\[3\]](#)
- Observation and Scoring: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group to determine if the substance is a sensitizer.[\[7\]](#)

Safety and Handling Workflows

Effective management of the risks associated with 4-Vinylcyclohexene dioxide requires structured workflows for routine handling and emergency situations.

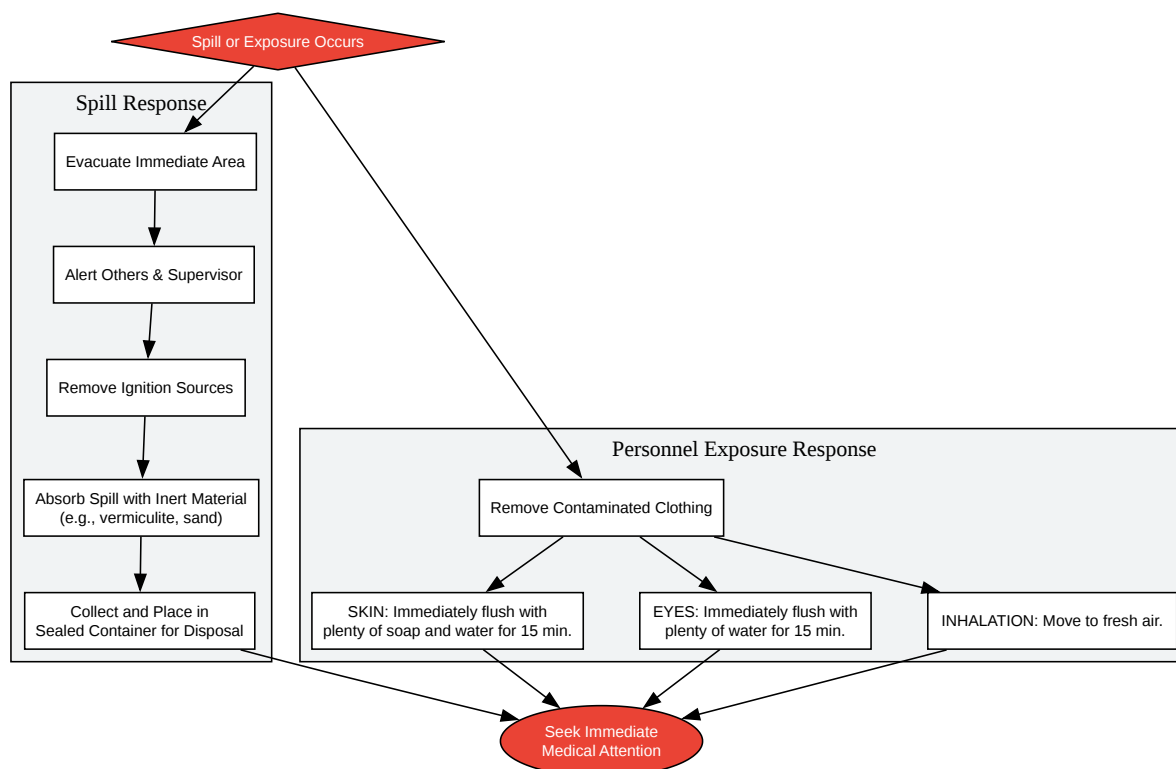
Risk Assessment and Mitigation Workflow



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Caption: Workflow for risk assessment and mitigation when handling VCD.

Emergency Response Flowchart: Spill or Exposure



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Caption: Emergency response procedures for VCD spills or personnel exposure.

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